molecular formula C5H10N2S B7891986 2-Cyclopropylmethyl-isothiourea

2-Cyclopropylmethyl-isothiourea

Cat. No.: B7891986
M. Wt: 130.21 g/mol
InChI Key: MXHAYVZMYCMQIA-UHFFFAOYSA-N
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Description

2-Cyclopropylmethyl-isothiourea is an organic compound with the molecular formula C5H10N2S It belongs to the class of isothioureas, which are characterized by the presence of a thiourea group where the sulfur atom is bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylmethyl-isothiourea typically involves the reaction of cyclopropylmethylamine with thiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiourea derivative. The general reaction scheme can be represented as follows: [ \text{Cyclopropylmethylamine} + \text{Thiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylmethyl-isothiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiourea group to a thiourea group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiourea group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted isothiourea compounds.

Scientific Research Applications

2-Cyclopropylmethyl-isothiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethyl-isothiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Thiourea: Similar in structure but lacks the cyclopropylmethyl group.

    Isothiourea: The parent compound without the cyclopropylmethyl substitution.

    Cyclopropylmethylamine: The amine precursor used in the synthesis of 2-Cyclopropylmethyl-isothiourea.

Uniqueness: this compound is unique due to the presence of the cyclopropylmethyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its simpler counterparts.

Properties

IUPAC Name

cyclopropylmethyl carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c6-5(7)8-3-4-1-2-4/h4H,1-3H2,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHAYVZMYCMQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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